molecular formula C31H26N2 B8494916 N,N'-biscinnamal-4,4'-methylene dianiline

N,N'-biscinnamal-4,4'-methylene dianiline

Cat. No. B8494916
M. Wt: 426.5 g/mol
InChI Key: VEPYLJPVFMGBKU-UHFFFAOYSA-N
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Patent
US03979350

Procedure details

To a solution of 198.2 g (1 mole) of 4,4'-methylene dianiline in 2000 ml of ethanol was added a solution of 277.6 g (2.1 moles) of transcinnamaldehyde in 500 ml of ethanol over a 2 minute period. Immediately an exothermic reaction ensued and within 2 minutes the reaction mixture set up to a yellow solid. An additional 1000 ml of ethanol was added, the reaction mixture was heated at reflux for 1 hour with stirring, and then cooled to room temperature. The product was filtered and dried in vacuum at room temperature, yielding 402.5 g (94% of theory) of N,N'-biscinnamal-4,4'-methylene dianiline, m.p. 162.5°-163.5°C.
Quantity
198.2 g
Type
reactant
Reaction Step One
Quantity
277.6 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=1)[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH:16](=O)/[CH:17]=[CH:18]/[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C(O)C>[CH:16](=[N:13][C:12]1[CH:14]=[CH:15][C:9]([CH2:1][C:2]2[CH:3]=[CH:4][C:5]([N:6]=[CH:10][CH:9]=[CH:1][C:2]3[CH:8]=[CH:7][CH:5]=[CH:4][CH:3]=3)=[CH:7][CH:8]=2)=[CH:10][CH:11]=1)[CH:17]=[CH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
198.2 g
Type
reactant
Smiles
C(C1=CC=C(N)C=C1)C1=CC=C(N)C=C1
Name
Quantity
277.6 g
Type
reactant
Smiles
C(\C=C\C1=CC=CC=C1)=O
Name
Quantity
2000 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Immediately an exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The product was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuum at room temperature

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)=NC1=CC=C(C=C1)CC1=CC=C(N=CC=CC2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 402.5 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 188.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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